

# In-Depth Technical Guide: Physical Characteristics of Boc-D-Aza-OH (CHA) Powder

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## Compound of Interest

Compound Name: Boc-D-Aza-OH (CHA)

Cat. No.: B6302483

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Boc-D-Aza-OH (CHA)** powder. The information is intended to assist researchers and drug development professionals in the effective handling, storage, and application of this versatile click chemistry reagent.

## Chemical Identity and Structure

**Boc-D-Aza-OH (CHA)**, with the full chemical name (2R)-2-[(tert-butoxycarbonyl)amino]-3-azidopropanoic acid cyclohexylammonium salt, is a non-proteinogenic amino acid derivative. The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine, an azide functional group for click chemistry applications, and a cyclohexylammonium (CHA) salt to improve stability and handling.

Identifier	Value
Chemical Name	(2R)-2-[(tert-butoxycarbonyl)amino]-3-azidopropanoic acid cyclohexylammonium salt
Molecular Formula	C <sub>14</sub> H <sub>27</sub> N <sub>5</sub> O <sub>4</sub> <a href="#">[1]</a>
Molecular Weight	329.4 g/mol <a href="#">[1]</a>
CAS Number	2098496-96-7 <a href="#">[1]</a>

## Physical Properties

**Boc-D-Aza-OH (CHA)** is typically supplied as a solid powder. While specific quantitative data from peer-reviewed literature is limited, the following information has been compiled from supplier data.

Property	Description	Source
Appearance	White to off-white or beige powder.	<a href="#">[2]</a>
Melting Point	Not consistently reported in public literature. It is recommended to refer to the Certificate of Analysis provided by the specific supplier for lot-specific data.	
Solubility	Data on quantitative solubility in various solvents is not readily available. Based on its structure as a protected amino acid salt, it is expected to have some solubility in polar organic solvents. For experimental use, it is advisable to test solubility on a small scale in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol.	
Storage	Recommended storage is at -20°C for long-term stability. <a href="#">[1]</a> For short-term use, it may be shipped at room temperature. <a href="#">[3]</a>	

## Handling and Safety

As with any chemical reagent, appropriate safety precautions should be taken when handling **Boc-D-Aza-OH (CHA)** powder.

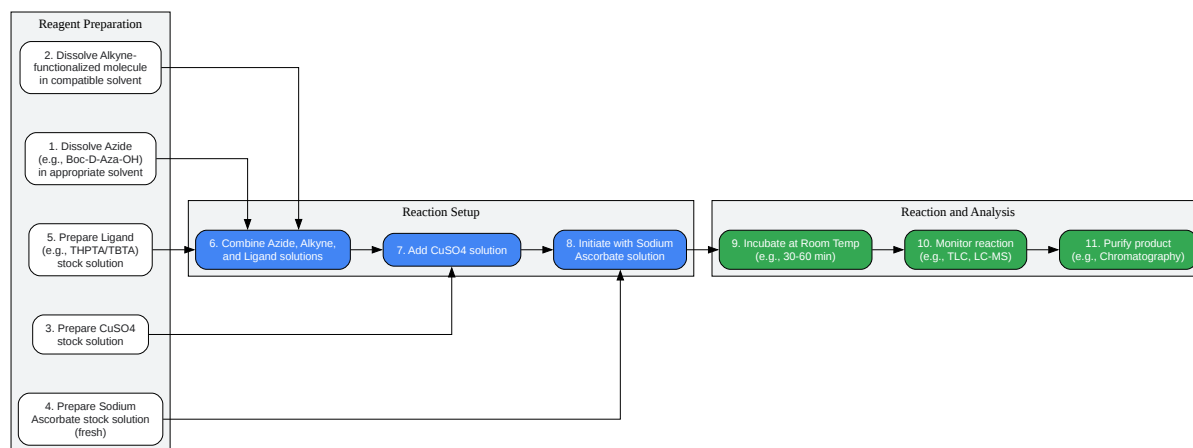
Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
Handling	Avoid generating dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
Stability	Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

## Application in Experimental Workflows

**Boc-D-Aza-OH (CHA)** is primarily utilized as a building block in chemical synthesis, particularly in the field of bioconjugation, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".<sup>[1][3]</sup> This reaction's high efficiency and specificity make it a valuable tool for linking molecules in complex biological environments.<sup>[3][4]</sup>

Below is a generalized experimental workflow for a CuAAC reaction involving an azide-containing compound like **Boc-D-Aza-OH (CHA)**.



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Generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

## Experimental Protocols

### General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

- Reagent Preparation:
  - Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).
  - Prepare a stock solution of the azide-containing molecule (e.g., Boc-D-Aza-OH) in a compatible solvent.
  - Prepare a 20 mM stock solution of Copper(II) Sulfate ( $\text{CuSO}_4$ ) in water.
  - Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as THPTA, in water.
  - Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
- Reaction Setup:
  - In a reaction vessel, combine the alkyne and azide solutions.
  - Add the copper-stabilizing ligand solution to the mixture. The recommended molar ratio of ligand to copper is typically 5:1.<sup>[5]</sup>
  - Add the  $\text{CuSO}_4$  solution. The final concentration of copper can range from 0.05 to 0.25 mM.<sup>[5]</sup>
- Reaction Initiation and Monitoring:
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of around 5 mM is common.<sup>[5]</sup>
  - Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.
  - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification:

- Once the reaction is complete, the desired triazole product can be isolated using standard purification techniques, such as column chromatography.

Note: The use of a copper-chelating ligand is crucial to accelerate the reaction and protect sensitive biomolecules from oxidation by reactive oxygen species that can be generated under these conditions.[5]

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- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Characteristics of Boc-D-Aza-OH (CHA) Powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6302483#physical-characteristics-of-boc-d-aza-oh-cha-powder]

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